4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride
Overview
Description
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole ring, which is present in 4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride, are known to interact with various biological targets . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets in various ways . For example, they can inhibit enzymes, act as agonists or antagonists for receptors, or interfere with cellular pathways .
Biochemical Pathways
1,2,4-oxadiazole derivatives are known to affect various biochemical pathways . For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms, which play a crucial role in various biochemical pathways .
Result of Action
Compounds with a 1,2,4-oxadiazole ring are known to exhibit a wide range of biological activities . For example, some 1,2,4-oxadiazole derivatives have shown anti-cancer, anti-bacterial, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the aniline group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aniline group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aniline ring.
Scientific Research Applications
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: It is used in the development of new materials, including fluorescent dyes and sensors.
Industrial Chemistry: The compound is explored for its use in the synthesis of energetic materials and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 2-(1,2,4-Oxadiazol-5-yl)aniline
- 5-(4-Fluorophenyl)-1,2,4-oxadiazole
- 3-(4-Chlorophenyl)-5-(((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole
Uniqueness
What sets 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride apart is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic agents and materials.
Properties
IUPAC Name |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-2-10-13-11(15-14-10)7-8-3-5-9(12)6-4-8;/h3-6H,2,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMMXDRFEKATGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CC2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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